An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH
An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-3-cyclohexylalanine, commonly referred to as Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH, is a synthetic, protected amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science. Its unique structural features, particularly the bulky and hydrophobic cyclohexyl side chain, impart specific conformational constraints and properties to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-cyclohexyl-D-Ala-OH, with a focus on its role in solid-phase peptide synthesis (SPPS) and the development of therapeutic peptides. The incorporation of this unnatural amino acid can enhance the metabolic stability and receptor-binding affinity of peptide-based drug candidates.[1]
Physicochemical Properties
Boc-cyclohexyl-D-Ala-OH is typically a white to off-white solid.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3][4][5] |
| Molecular Weight | 271.35 g/mol | [2][5] |
| CAS Number | 127095-92-5 | [1][4][5][6] |
| Appearance | White to off-white solid | [1][] |
| Purity | ≥95% | [5] |
| Optical Rotation | +15.1° (c=2% in AcOH) | [1] |
| Melting Point | Data not consistently available in the searched literature. | |
| Solubility | Soluble in many common organic solvents such as DMF and DCM. Quantitative data is not readily available in the searched literature. |
Synonyms: Boc-D-Cha-OH, Boc-(R)-3-Cyclohexylalanine, N-Boc-3-cyclohexyl-D-alanine[1][4][5]
Spectroscopic Data
-
¹H and ¹³C NMR: The NMR spectra would show characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm in ¹H NMR for the nine equivalent protons and resonances around 80 ppm and 28 ppm in ¹³C NMR for the quaternary and methyl carbons, respectively). The cyclohexyl group would exhibit a complex pattern of signals in the aliphatic region of both ¹H and ¹³C NMR spectra. The α-proton and α-carbon signals would also be present. For reference, ¹H and ¹³C NMR data for various Boc-protected amino acids are available in the literature.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), and C-H stretching vibrations of the cyclohexyl and Boc groups (below 3000 cm⁻¹).[10][11][12]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak or related ions, such as [M+H]⁺ or [M+Na]⁺, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or parts of the cyclohexyl side chain.
Experimental Protocols
Synthesis of Boc-cyclohexyl-D-Ala-OH
A general method for the N-protection of an amino acid with a tert-butoxycarbonyl (Boc) group involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
D-cyclohexylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Citric acid solution (for acidification)
Procedure:
-
Dissolve D-cyclohexylalanine in an aqueous solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the amino acid solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold citric acid solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-cyclohexyl-D-Ala-OH.
-
The product can be further purified by recrystallization or column chromatography if necessary.[13]
Workflow for the Synthesis of Boc-cyclohexyl-D-Ala-OH:
Caption: General workflow for the synthesis of Boc-cyclohexyl-D-Ala-OH.
Use in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-cyclohexyl-D-Ala-OH is a standard building block for the introduction of D-cyclohexylalanine residues into a peptide sequence using Boc-SPPS.
Materials:
-
Resin (e.g., Merrifield resin) pre-loaded with the first amino acid.
-
Boc-cyclohexyl-D-Ala-OH
-
Coupling reagent (e.g., DCC/HOBt or HBTU/DIEA)
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection
-
Diisopropylethylamine (DIEA) in DCM for neutralization
-
Dichloromethane (DCM) and Dimethylformamide (DMF) for washing
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50% TFA) for about 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the N-terminal ammonium salt with a solution of DIEA in DCM or DMF.
-
Washing: Wash the resin with DCM and DMF.
-
Coupling:
-
Dissolve Boc-cyclohexyl-D-Ala-OH and a coupling agent (e.g., HOBt) in DMF.
-
Add a carbodiimide (e.g., DCC) or another activating agent (e.g., HBTU with DIEA) to the solution to pre-activate the amino acid.
-
Add the activated Boc-cyclohexyl-D-Ala-OH solution to the resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction. Steps 1-8 are repeated for each subsequent amino acid in the peptide sequence.
Workflow for a Single Coupling Cycle in Boc-SPPS:
Caption: A single coupling cycle in Boc solid-phase peptide synthesis.
Applications in Drug Development and Biological Signaling Pathways
The incorporation of Boc-cyclohexyl-D-Ala-OH into peptides is a strategy employed to enhance their therapeutic potential. The cyclohexyl side chain increases hydrophobicity and steric bulk, which can lead to:
-
Increased Metabolic Stability: The non-natural side chain can confer resistance to enzymatic degradation by proteases.
-
Enhanced Receptor Binding: The conformational constraints imposed by the cyclohexyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Improved Pharmacokinetic Properties: The increased lipophilicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
A prominent example of the use of unnatural amino acids like D-cyclohexylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists .[14] GnRH is a key hormone in the hypothalamic-pituitary-gonadal axis, controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14][15][16][17] GnRH antagonists block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of sex hormone production.[14][15][17][18] This mechanism of action is utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproduction technologies.[14]
Simplified Signaling Pathway of GnRH and its Antagonism:
Caption: Simplified GnRH receptor signaling pathway and the mechanism of action of GnRH antagonists.
Conclusion
Boc-cyclohexyl-D-Ala-OH is a valuable synthetic building block for the preparation of peptides with modified properties. Its incorporation can significantly impact the biological activity and pharmacokinetic profile of peptide drug candidates. A thorough understanding of its chemical properties and its application in solid-phase peptide synthesis is essential for researchers and drug development professionals working in the field of peptide therapeutics. Further research to fully characterize its spectroscopic properties and solubility in a quantitative manner would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-cyclohexylalanine | C14H25NO4 | CID 18663859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-D-cyclohexylalanine | C24H27NO4 | CID 22844862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 127095-92-5 N-Boc-3-cyclohexyl-D-alanine AKSci J97295 [aksci.com]
- 6. Boc-D-cyclohexylalanine - Creative Peptides [creative-peptides.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 14. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
